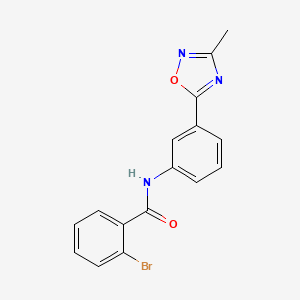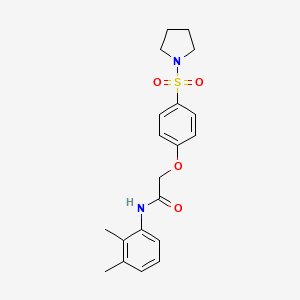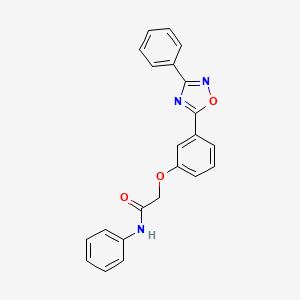
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with specific biological targets, making it a valuable tool for researchers in various fields. In
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves its ability to interact with specific biological targets. This compound has been shown to bind to specific proteins, including kinases and phosphatases, and inhibit their activity. This inhibition can lead to changes in cellular signaling pathways, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide depend on the specific biological target it interacts with. This compound has been shown to have effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, this compound has been shown to have effects on neuronal signaling, making it a potential tool for investigating neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its specificity for certain biological targets, its ability to inhibit protein activity, and its potential to investigate specific cellular processes. However, there are also limitations to using this compound, including its potential toxicity and the need for specific reagents and conditions for its synthesis.
Future Directions
There are many future directions for the use of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, this compound could be used to investigate specific cellular processes and signaling pathways in greater detail. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, which is then reacted with 2-bromo-1-(4-fluorophenyl)ethanone to produce the desired product. The final compound is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been used in various scientific research studies as a tool to investigate specific biological targets. This compound has been shown to interact with various proteins, including kinases and phosphatases, making it a valuable tool for studying cellular signaling pathways. Additionally, this compound has been used to investigate the role of specific proteins in disease states, including cancer and neurological disorders.
properties
IUPAC Name |
2-bromo-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-10-18-16(22-20-10)11-5-4-6-12(9-11)19-15(21)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIHLQXIIWMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide](/img/structure/B7690672.png)






![3,4-dimethoxy-N'-[(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7690709.png)



